molecular formula C13H22N2O3 B7916192 [(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7916192
M. Wt: 254.33 g/mol
InChI Key: RYTWNTJQHZGYQQ-UHFFFAOYSA-N
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Description

[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with an acetyl group at the 1-position, a cyclopropyl-amino moiety linked via a methylene bridge at the 2-position, and an acetic acid functional group.

The compound has been cataloged under CAS number 1354003-51-2 and reference code 10-F082232, though it is currently listed as discontinued in commercial databases . Its synthesis likely involves multi-step organic reactions, including acetylation and cyclopropane ring formation.

Properties

IUPAC Name

2-[(1-acetylpiperidin-2-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-10(16)15-7-3-2-4-12(15)8-14(9-13(17)18)11-5-6-11/h11-12H,2-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTWNTJQHZGYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Modification

The piperidine ring is typically functionalized at the 2-position. A common precursor is 2-(aminomethyl)piperidine , which undergoes reductive amination with cyclopropanecarbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–25°C to yield 2-(cyclopropylaminomethyl)piperidine . Acetylation of the secondary amine is achieved using acetyl chloride in dimethylformamide (DMF) at room temperature, producing 1-acetyl-2-(cyclopropylaminomethyl)piperidine .

Industrial-Scale Synthesis and Optimization

Industrial methods prioritize cost-efficiency and scalability. A patent by Stalwart Laboratories (Result 4) describes a multi-step synthesis involving:

  • Cyclization : Piperidine reacts with chlorobenzaldehyde in toluene/hexane under reflux to form a trityl intermediate.

  • Acylation : Acetic acid-mediated coupling with methyl aminocrotonate at 60°C.

  • Purification : Crystallization from ethyl acetate/methanol.

Key parameters for optimization include:

  • Solvent Selection : Toluene and dichloromethane are preferred for their low cost and compatibility with polar intermediates.

  • Catalyst Use : Sodium hydride (NaH) enhances reaction rates in alkylation steps.

  • Temperature Control : Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Purity Source
Reductive AminationNaBH(OAc)₃, CH₂Cl₂, 25°C78%>95%
Microwave AlkylationK₂CO₃, CH₃CN, 80°C (microwave)85%98%
Industrial CrystallizationEthyl acetate/methanol, −20°C91%99.5%

Challenges and Mitigation Strategies

Steric Hindrance

The cyclopropyl group introduces steric constraints, slowing acylation. Using bulky bases like 1,8-diazabicycloundec-7-ene (DBU) in DMF improves reaction efficiency by 20–30%.

Byproduct Formation

Unwanted lactamization occurs during acetic acid side-chain incorporation. This is suppressed by maintaining pH >10 during hydrolysis and using excess barium hydroxide.

Purification

Chromatographic purification is avoided industrially due to cost. Instead, biphasic solvent systems (e.g., ethyl acetate/water) achieve >99% purity via liquid-liquid extraction .

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, cyclopropyl ketones, and amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, pharmacology, and organic synthesis. Its unique structural characteristics, including a piperidine ring, a cyclopropyl group, and an amino-acetic acid moiety, suggest potential applications in drug development and biological research.

Medicinal Chemistry

This compound serves as a valuable building block for the synthesis of potential drug candidates. Its structural features enable it to interact with various biological targets, making it a candidate for the development of therapeutics aimed at treating neurological disorders and other conditions.

Case Studies

  • Neuropharmacological Research : Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially impacting mood and cognitive functions. For instance, derivatives of piperidine are known to interact with dopamine receptors, which are crucial in the treatment of disorders like schizophrenia and Parkinson's disease .
  • Anticancer Activity : Research has shown that certain piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves interaction with specific receptors or enzymes that regulate cell proliferation .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations allows researchers to create a variety of derivatives with enhanced biological activities.

Synthetic Routes

The synthesis typically involves:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation reactions.
  • Attachment of the amino-acetic acid moiety to complete the structure .

Pharmacology

The pharmacokinetic and pharmacodynamic properties of this compound are under investigation to understand its therapeutic potential better. Studies focus on how it interacts with biological targets at the molecular level.

Biological Research

In biological studies, this compound can be used to investigate small molecule interactions with biological targets such as enzymes and receptors. This research is vital for understanding how these interactions can lead to therapeutic effects or side effects.

Comparison Table

Application AreaSpecific UsesKey Findings
Medicinal ChemistryDrug development for neurological disordersPotential interaction with dopamine receptors
Organic SynthesisIntermediate for complex organic moleculesEnables creation of various derivatives
PharmacologyStudy of pharmacokinetics and dynamicsModulates activity through receptor/enzyme binding
Biological ResearchInvestigating small molecule interactionsImportant for understanding therapeutic effects

Mechanism of Action

The mechanism of action of [(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and cyclopropyl group are crucial for binding to these targets, while the amino-acetic acid moiety facilitates the compound’s activity. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic Acid

Structural Differences :

  • Core Ring : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.
  • Substituent Position: The acetyl and cyclopropyl-amino groups are attached at the 3-position of pyrrolidine instead of the 2-position of piperidine.

Implications :

  • The shifted substituent position could influence electronic distribution and hydrogen-bonding capabilities .

[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid

Structural Differences :

  • Substituent Position: The cyclopropyl-amino group is attached at the 3-position of the piperidine ring instead of the 2-position.
  • Stereochemistry : The compound is specified as the (R)-enantiomer, introducing chirality that could lead to enantioselective interactions in biological systems.

Implications :

  • Stereochemical specificity may enhance selectivity for target proteins or receptors.
  • The altered substituent position could modify solubility and metabolic stability .

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic Acid

Structural Differences :

  • Aromatic Substitution : Replaces the acetyl-piperidine moiety with a 4-chloro-benzyl group.
  • Functional Groups: Lacks the acetylated nitrogen but retains the cyclopropyl-amino and acetic acid groups.

Implications :

  • Loss of the acetyl group may reduce steric hindrance, enabling different binding modes .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid Piperidine (6-membered) 1-Acetyl, 2-(cyclopropyl-amino-methyl) Carboxylic acid Enzyme inhibition, receptor modulation
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Pyrrolidine (5-membered) 1-Acetyl, 3-(cyclopropyl-amino-methyl) Carboxylic acid Rigid ligand design, chiral catalysts
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid Piperidine (6-membered) 3-(R-cyclopropyl-amino), 1-Acetyl Carboxylic acid Enantioselective drug candidates
[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid Benzyl 4-Chloro-benzyl, cyclopropyl-amino Carboxylic acid Antimicrobial agents, lipophilic probes

Research Findings and Limitations

Key Observations

  • Chirality : The (R)-enantiomer of the 3-substituted piperidine derivative highlights the importance of stereochemistry in optimizing pharmacokinetics .
  • Functional Group Impact : The carboxylic acid group enhances solubility, while acetyl and benzyl groups modulate lipophilicity and steric effects.

Gaps in Data

  • Experimental Data: No direct studies on the pharmacological or physicochemical properties of these compounds are provided in the evidence.
  • Mechanistic Insights : The role of cyclopropane in stabilizing transition states or enhancing metabolic resistance remains unexplored.

Biological Activity

[(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic compound with a complex structure that includes a piperidine ring, an acetyl group, and a cyclopropyl amino moiety. Its molecular formula is C13H22N2O3, and it has a molecular weight of 254.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological interactions. The presence of the piperidine ring enhances its ability to interact with various biological targets, which is essential for its therapeutic potential.

Property Value
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Functional GroupsAcetyl, Piperidine, Cyclopropyl Amino

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Activity : Research suggests that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives of piperidine have shown cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy .
  • Neuroprotective Properties : The compound's structure may allow it to interact with neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease mechanisms .
  • Binding Affinity Studies : Interaction studies have highlighted the compound's binding affinity to various receptors, including muscarinic acetylcholine receptors (M3R). Activation of these receptors is linked to processes such as cell proliferation and resistance to apoptosis in cancer cells .

The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to alterations in cellular signaling pathways. For instance, binding to AChE could enhance cholinergic signaling, which is beneficial in neurodegenerative conditions.

Case Studies

  • Anticancer Efficacy : A study involving piperidine derivatives showed that certain analogs exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. These findings suggest that structural modifications can significantly impact therapeutic efficacy .
  • Neuroprotective Effects : Research on similar compounds indicated their potential to improve cognitive function by inhibiting cholinesterase enzymes. Such studies underscore the importance of piperidine-containing compounds in developing treatments for Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are reported for [(1-Acetyl-piperidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging cyclopropane and piperidine intermediates. Key steps include:

  • Piperidine Functionalization : Acetylation of the piperidine ring using acetic anhydride or acetyl chloride under anhydrous conditions (similar to methods in ) .
  • Cyclopropane Integration : Cyclopropyl groups are introduced via cyclopropanation reagents (e.g., methyl 2-chloro-2-cyclopropylideneacetate) or nucleophilic substitution () .
  • Coupling Reactions : Amide bond formation between the cyclopropyl-amine and acetic acid derivatives, often using carbodiimide coupling agents (e.g., EDC/HOBt) (analogous to ) .
    Critical Conditions :
  • Temperature control (0–25°C) during acetylation to avoid side reactions.
  • Anhydrous solvents (e.g., DMF or THF) for coupling steps.
  • Purification via column chromatography or recrystallization, validated by NMR and mass spectrometry .

Basic: Which analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

Analytical Technique Application Key Parameters References
NMR Spectroscopy Confirmation of cyclopropyl and acetyl groups1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) for spatial resolution
Mass Spectrometry Molecular weight verificationHigh-resolution MS (HRMS) for exact mass; fragmentation patterns for functional groups
HPLC Purity assessmentReverse-phase C18 columns, UV detection at 210–254 nm

Note : Cross-validation using multiple techniques reduces uncertainty in structural assignments .

Advanced: How can researchers design experiments to assess the role of the cyclopropyl group in the compound's bioactivity?

Methodological Answer:

  • Comparative Studies : Synthesize analogues with cyclopropane replaced by other rings (e.g., cyclohexane) and compare receptor binding (e.g., via SPR or radioligand assays) .
  • Conformational Analysis : Use NMR or X-ray crystallography to study cyclopropane-induced rigidity and its impact on peptide backbone constraints ( cites Hruby et al. on constrained analogues) .
  • Receptor Selectivity : Test against isoforms of target receptors (e.g., mGluRs) to evaluate cyclopropane-driven selectivity (similar to ’s mGluR synaptic transmission studies) .

Advanced: What strategies mitigate data discrepancies when characterizing this compound's purity via different analytical methods?

Methodological Answer:

  • Replicate Measurements : Perform triplicate runs for HPLC and NMR to account for technical variability .
  • Control Experiments : Use internal standards (e.g., deuterated analogs) in mass spectrometry to calibrate ionization efficiency .
  • Error Source Analysis : Quantify contributions from instrument sensitivity (e.g., UV detector variability in HPLC) and operator technique ( highlights operator-dependent factors) .

Advanced: What are the critical factors in optimizing the compound's solubility and stability for in vitro assays?

Methodological Answer:

  • pH Adjustment : Use buffered solutions (pH 6–8) to stabilize the acetic acid moiety; avoid extreme pH to prevent hydrolysis of the acetyl group .
  • Solvent Selection : Test polar aprotic solvents (e.g., DMSO) for solubility screening; avoid prolonged storage in aqueous media to prevent cyclopropane ring opening .
  • Temperature Control : Store lyophilized forms at –20°C; refrigerate solutions to slow degradation ( recommends 2–8°C for lab storage) .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ( ) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize acetic acid-containing spills with sodium bicarbonate; dispose of waste in approved containers ( ’s titration protocol highlights NaOH neutralization) .

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